4-Bromo-2,6-dichloro-3-methylaniline
Overview
Description
4-Bromo-2,6-dichloro-3-methylaniline is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 254.94 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and a methylamine group . The InChI code for this compound is 1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.721g/cm3 . The boiling point is 275.9ºC at 760 mmHg . The flash point is 120.6ºC .Scientific Research Applications
Multikilogram-Scale Synthesis:
- Application : This study details a multikilogram-scale synthesis process involving 4-bromo-3-methylaniline, a related compound. This demonstrates its use in large-scale organic synthesis, particularly in forming biphenyl carboxylic acid derivatives via Pd/C-mediated Suzuki coupling (Ennis et al., 1999).
Non-Linear Optical Properties:
- Application : This research explores the Suzuki cross-coupling reaction to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. It highlights their potential in non-linear optical applications and provides insights into their structural features and reactivity (Rizwan et al., 2021).
Electrochemical Oxidation:
- Application : A study focused on the electrochemical oxidation of substituted p-bromoanilines, including 4-bromo-2,6-dimethylaniline, in acidic solutions. This research is significant for understanding the anodic decomposition pathways of these compounds (Arias et al., 1990).
Synthesis of Bromo-Chlorotoluene:
- Application : This study demonstrates the synthesis of 4-bromo-2-chlorotoluene from a related compound, 4-bromo-2-nitrotoluene. The process involves reduction to give 5-bromo-2-methylaniline followed by a Sandmeyer reaction, showing its use in organic synthesis (Xue Xu, 2006).
Synthesis in Microreaction Systems:
- Application : This research outlines the synthesis of 4-bromo-3-methylanisole in a microreaction system, illustrating the potential of 4-bromo-2,6-dichloro-3-methylaniline in the production of heat and pressure-sensitive dyes for thermal papers (Xie et al., 2020).
Liver Microsomal Metabolism:
- Application : Although not directly focusing on this compound, this study investigates the microsomal metabolism of related compounds, providing insight into the metabolic pathways that might be relevant for this compound as well (Boeren et al., 1992).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, gloves, safety glasses, and a dust respirator when handling this compound . In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,6-dichloro-3-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Properties
IUPAC Name |
4-bromo-2,6-dichloro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGPUJTODAJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567179 | |
Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62406-68-2 | |
Record name | 4-Bromo-2,6-dichloro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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